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molecular formula C13H20ClNO B1511027 (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol hydrochloride CAS No. 210558-66-0

(1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol hydrochloride

Cat. No. B1511027
M. Wt: 241.76 g/mol
InChI Key: PMKBLGNPWCWAAH-JZKFLRDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05856492

Procedure details

A process for the preparation of [R-(R*,S*)]-β-methyl-α-phenyl-1-pyrrolidineethanol hydrochloride or its enantiomer, ##STR53## comprising the steps of: (a) refluxing (1R,2S)-(-)-norephedrine or its enantiomer, ##STR54## with 1,4-dibromobutane in the presence of a base, sodium bicarbonate and a solvent, toluene, at a reaction temperature of about 100° to about 120° C. for reaction time of about 12 to about 24 hours, while removing the water formed to give a toluene solution of crude [R-(R*,S*)]-β-methyl-α-phenyl-1-pyrrolidineethanol or its enantiomer;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(1R,2S)-(-)-norephedrine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][CH:3]([N:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1)[CH:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[OH:5].C[C@H](N)[C@H](O)C1C=CC=CC=1.BrCCCCBr.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[CH3:2][CH:3]([N:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1)[CH:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[OH:5] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CC(C(O)C1=CC=CC=C1)N1CCCC1
Step Two
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
(1R,2S)-(-)-norephedrine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]([C@@H](C1=CC=CC=C1)O)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while removing the water
CUSTOM
Type
CUSTOM
Details
formed

Outcomes

Product
Name
Type
product
Smiles
CC(C(O)C1=CC=CC=C1)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05856492

Procedure details

A process for the preparation of [R-(R*,S*)]-β-methyl-α-phenyl-1-pyrrolidineethanol hydrochloride or its enantiomer, ##STR53## comprising the steps of: (a) refluxing (1R,2S)-(-)-norephedrine or its enantiomer, ##STR54## with 1,4-dibromobutane in the presence of a base, sodium bicarbonate and a solvent, toluene, at a reaction temperature of about 100° to about 120° C. for reaction time of about 12 to about 24 hours, while removing the water formed to give a toluene solution of crude [R-(R*,S*)]-β-methyl-α-phenyl-1-pyrrolidineethanol or its enantiomer;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(1R,2S)-(-)-norephedrine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][CH:3]([N:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1)[CH:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[OH:5].C[C@H](N)[C@H](O)C1C=CC=CC=1.BrCCCCBr.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[CH3:2][CH:3]([N:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1)[CH:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[OH:5] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CC(C(O)C1=CC=CC=C1)N1CCCC1
Step Two
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
(1R,2S)-(-)-norephedrine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]([C@@H](C1=CC=CC=C1)O)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while removing the water
CUSTOM
Type
CUSTOM
Details
formed

Outcomes

Product
Name
Type
product
Smiles
CC(C(O)C1=CC=CC=C1)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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